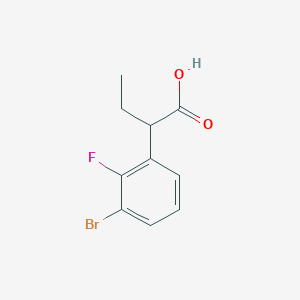![molecular formula C11H16FNO2 B13316988 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H16FNO2. This compound features a fluorinated aromatic ring and a propane-1,3-diol backbone, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-fluoro-4-methylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
科学的研究の応用
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}ethan-1-ol
- 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
- 2,2,3,3-Tetrafluorbutandiol
Uniqueness
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol is unique due to its specific combination of a fluorinated aromatic ring and a propane-1,3-diol backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H16FNO2 |
|---|---|
分子量 |
213.25 g/mol |
IUPAC名 |
2-[(3-fluoro-4-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16FNO2/c1-8-2-3-9(4-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3 |
InChIキー |
WJERNSAQQWUGDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNC(CO)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
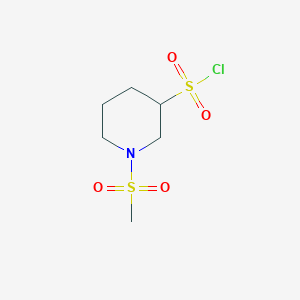
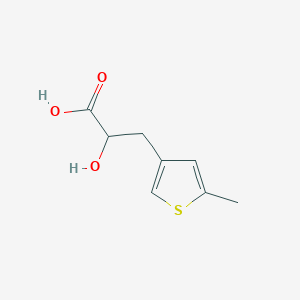
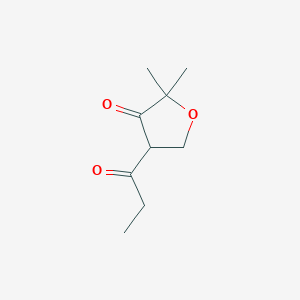
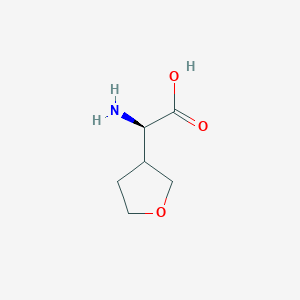
![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
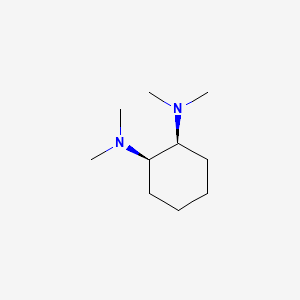
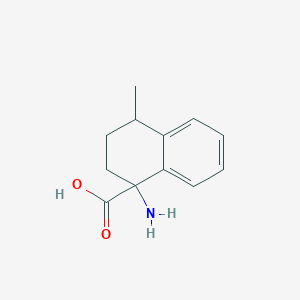
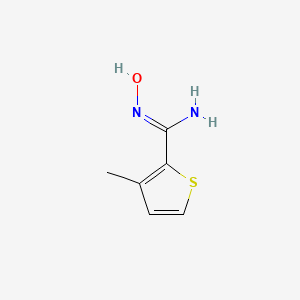
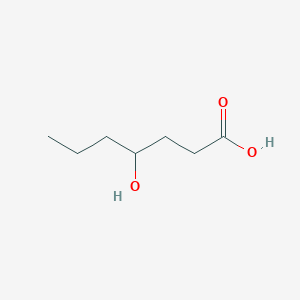
![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)
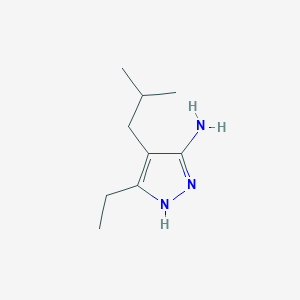
![7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13316982.png)
